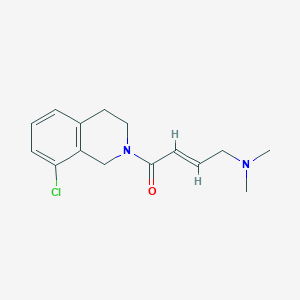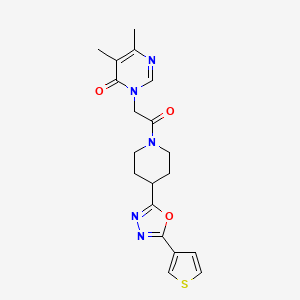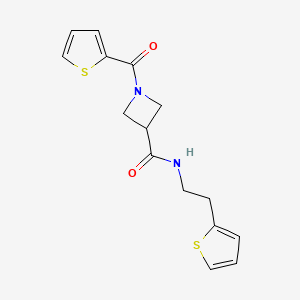![molecular formula C23H27NO2S B2819173 2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione CAS No. 338962-71-3](/img/structure/B2819173.png)
2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance with the molecular formula C19H25N3O2S . It is a complex organic compound that contains several functional groups, including a sulfanyl group and an isoquinolinedione group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a mesitylmethylsulfanyl group attached to a 2-methylpropyl group, which is further attached to an isoquinolinedione group . The exact structure can be determined using spectroscopic techniques such as NMR .Applications De Recherche Scientifique
Radiopharmaceutical Applications
- Use in Positron Emission Tomography (PET):
- The compound N-Methyl11 C-1-(2-chlorophenyl)-N-(1-methylpropyl)-3-isoquinoline carboxamide [11C]PK11195 is employed as a radiopharmaceutical for in vivo assessment of translocator protein 18 kDa (TSPO) activity using PET. An unusual distribution pattern of this compound in human tissues, characterized by a lack of uptake in tissues typically expressing high levels of TSPO, has been reported, highlighting the compound's potential specificity in imaging studies (Roivainen et al., 2011).
Metabolic and Excretion Studies
- Insight into Drug Metabolism and Excretion:
- Detailed metabolic pathways and excretion profiles of similar isoquinoline derivatives have been elucidated, providing insights into how these compounds are processed in the human body. For example, studies on compounds like SB-649868 and Almorexant revealed extensive metabolism and predominant excretion via feces, indicating a complex biotransformation and elimination process which may also be relevant to similar compounds (Renzulli et al., 2011; Dingemanse et al., 2013).
Enzymatic Activity and Molecular Interactions
- Exploration of Enzymatic Reactions and Molecular Interactions:
- Studies have been conducted to understand the sulfation of tetrahydroisoquinoline (TIQ) in human liver and intestinal mucosa. These investigations provide valuable information on the molecular interactions and enzymatic activities involving isoquinoline derivatives, which could be relevant for understanding the behavior of similar compounds in the human body (Pacifici et al., 1997).
Therapeutic and Diagnostic Applications
- Application in Tumor Imaging and Therapeutics:
- Isoquinoline derivatives have been used as markers in PET imaging to assess cellular proliferation in tumors, offering a non-invasive method to monitor tumor growth and response to therapy. This application underscores the diagnostic and therapeutic potential of isoquinoline derivatives in oncology (Dehdashti et al., 2013).
Propriétés
IUPAC Name |
2-[2-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]propyl]-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2S/c1-15-10-16(2)20(17(3)11-15)13-27-23(4,5)14-24-21(25)12-18-8-6-7-9-19(18)22(24)26/h6-11H,12-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTOBCGGBZEQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC(C)(C)CN2C(=O)CC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone](/img/structure/B2819092.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide](/img/structure/B2819093.png)

![2-[1-(2-Phenylethylsulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2819096.png)


![2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine](/img/structure/B2819104.png)



![4-(N,N-dimethylsulfamoyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2819110.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2819113.png)